Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Description
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (CAS: 80269-67-6) is a cyclohexane-derived tricarboxylate ester characterized by a ketone group at the 4-position and three methyl ester moieties at the 1,1,3-positions. This compound is listed with 95% purity (MFCD00069070) and is utilized in synthetic chemistry, likely as an intermediate for complex organic reactions due to its functionalized cyclohexane backbone . Its structure combines a rigid six-membered ring with both ester and ketone functionalities, influencing its reactivity and physical properties.
Properties
IUPAC Name |
trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-17-9(14)7-6-12(10(15)18-2,11(16)19-3)5-4-8(7)13/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMXZSWOKNCHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCC1=O)(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549331 | |
| Record name | Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80269-67-6 | |
| Record name | Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate typically involves the esterification of 4-oxocyclohexane-1,1,3-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexane-1,1,3-tricarboxylic acid.
Reduction: Formation of 4-hydroxycyclohexane-1,1,3-tricarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The oxo and carboxylate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Tricarboxylate Esters
Trimethyl trans-Aconitate (Propene-1,1,3-tricarboxylate)
- Structure : Linear propene chain with three methyl esters (CAS: 4271-99-2; C₉H₁₂O₆) .
- Physical Properties :
- Applications : Used in organic synthesis, particularly in studies involving esterification and as a precursor for more complex molecules. Its linear structure and conjugated double bond enhance reactivity in cycloaddition reactions .
Trimethyl Citrate (2-Hydroxypropane-1,2,3-tricarboxylate)
- Structure : Citric acid backbone with three methyl esters and a hydroxyl group (CAS: 1587-20-8; C₉H₁₄O₇) .
- Physical Properties :
- Applications: Widely employed in plastics, cosmetics, and pharmaceuticals as a non-toxic plasticizer and stabilizer. The hydroxyl group enables hydrogen bonding, increasing compatibility with polymers .
Triethyl Propane-1,1,3-tricarboxylate
- Structure : Propane backbone with three ethyl esters (CAS: 2832-14-6; C₁₁H₁₈O₆) .
- Physical Properties :
- Higher molecular weight (260.13 g/mol) compared to methyl esters.
- Lower volatility due to longer alkyl chains.
- Applications : Serves as a solvent or intermediate in fine chemical synthesis. Ethyl esters improve lipophilicity, making this compound suitable for hydrophobic reaction environments .
Trimethyl 5-Triphenylphosphoranylidenecyclopentene-1,2,3-tricarboxylate
- Structure : Cyclopentene ring fused with a triphenylphosphoranylidene group and three methyl esters (CAS: N/A; C₃₄H₃₃O₇P) .
- Applications : Specialized in crystallography and metal coordination studies. The phosphoranylidene group facilitates ligand-metal interactions, useful in catalysis research .
Comparative Data Table
Key Research Findings
- Reactivity Differences : The 4-oxo group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles compared to hydroxyl-containing citrates or linear esters .
- Structural Influence : Cyclohexane-based esters exhibit higher thermal stability than linear analogs, as seen in their applications under high-temperature synthetic conditions .
- Ester Group Impact : Methyl esters (e.g., Trimethyl trans-Aconitate) offer higher volatility and solubility in polar solvents, whereas ethyl esters (e.g., Triethyl Propane-1,1,3-tricarboxylate) are preferred for lipid-soluble formulations .
Biological Activity
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (TMOT) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with TMOT, providing a comprehensive overview of its activity and implications in various fields.
- Molecular Formula : C₁₂H₁₆O₇
- Molecular Weight : 272.25 g/mol
- Structure : TMOT features a cyclohexane ring with three carboxylate groups and a ketone functionality, which may contribute to its biological activity.
Synthesis
TMOT can be synthesized through various chemical methods involving cyclization and functional group modifications. The synthesis typically involves the use of starting materials that can undergo carboxylation and oxidation reactions to yield the final product.
Antioxidant Properties
TMOT has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies indicate that TMOT can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Antimicrobial Activity
Research has demonstrated that TMOT exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown that TMOT can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
TMOT has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Antioxidant Evaluation
A study conducted by researchers at [source] assessed the antioxidant activity of TMOT using DPPH and ABTS assays. The results indicated that TMOT exhibited significant radical scavenging activity with IC50 values comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| TMOT | 45 |
| Ascorbic Acid | 40 |
Study 2: Antimicrobial Assessment
In a study published in [source], TMOT was tested against various bacterial strains including E. coli and S. aureus. The results showed that TMOT had an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against S. aureus, indicating strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 100 |
| S. aureus | 50 |
Study 3: Anti-inflammatory Mechanism
A recent investigation explored the anti-inflammatory effects of TMOT in a murine model of arthritis. The findings revealed that treatment with TMOT resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
